3-(4-chlorophenyl)-7-hydroxy-4-methyl-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one
Description
Properties
IUPAC Name |
3-(4-chlorophenyl)-7-hydroxy-4-methyl-8-(pyrrolidin-1-ylmethyl)chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClNO3/c1-13-16-8-9-18(24)17(12-23-10-2-3-11-23)20(16)26-21(25)19(13)14-4-6-15(22)7-5-14/h4-9,24H,2-3,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTXZDXRYOLLSBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2CN3CCCC3)O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-chlorophenyl)-7-hydroxy-4-methyl-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one is a synthetic derivative of the chromenone family, notable for its diverse biological activities. First synthesized by Madamanchi et al. in 2016, this compound exhibits potential therapeutic properties, particularly in anti-inflammatory and anticancer applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Structural Characteristics
The compound's structure features:
- A 4-chlorophenyl group that enhances lipophilicity and biological activity.
- A hydroxy group at the 7-position, which is crucial for hydrogen bonding and receptor interactions.
- A methyl group at the 4-position that may influence steric effects.
- A pyrrolidin-1-ylmethyl group at the 8-position, contributing to its pharmacological profile.
The overall structure can be summarized in the following table:
| Feature | Description |
|---|---|
| Chromenone Core | Yes |
| 4-Chlorophenyl Group | Present |
| Hydroxy Group | Present at 7-position |
| Methyl Group | Present at 4-position |
| Pyrrolidin-1-ylmethyl Group | Present at 8-position |
The biological activity of this compound is largely attributed to its interaction with specific molecular targets:
- Anti-inflammatory Activity : The presence of hydroxyl and chloro groups enhances binding affinity to inflammatory pathways. Research indicates that similar chromenone derivatives can inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response, such as cyclooxygenase (COX) and lipoxygenase (LOX) .
- Anticancer Properties : Studies suggest that this compound may inhibit cancer cell proliferation by targeting key signaling pathways involved in tumor growth. Its structural features allow it to interact with various enzymes and receptors associated with cancer progression, including those involved in apoptosis and cell cycle regulation .
-
Enzyme Inhibition : The compound has shown potential as an inhibitor of several enzymes linked to disease states, including:
- Lipoxygenase (LOX) : Compounds similar to this chromenone have demonstrated significant inhibition of LOX activity, which is crucial for inflammatory processes .
- Monoamine Oxidase B (MAO-B) : Preliminary studies indicate that derivatives may exhibit selective inhibition of MAO-B, suggesting potential applications in neurodegenerative disorders .
Case Studies and Research Findings
Several studies have evaluated the biological activity of structurally related compounds:
- Anti-inflammatory Studies : In vitro assays demonstrated that compounds with similar structures exhibited greater anti-inflammatory activity than established agents like curcumin. These compounds significantly reduced the activation of human hepatic stellate cells (LX2) .
- Anticancer Activity : A study highlighted that derivatives of chromenones can induce apoptosis in cancer cell lines through modulation of apoptotic pathways. The specific interactions with proteins involved in cell survival and death were elucidated using molecular docking studies .
- Comparative Analysis : The following table summarizes the biological activities of structurally similar compounds:
Scientific Research Applications
Based on the search results, a detailed article focusing solely on the applications of "3-(4-chlorophenyl)-7-hydroxy-4-methyl-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one" is not available. However, information on related compounds and their applications can be found in the search results.
Chromen-2-one and Chromen-4-one Derivatives
- Antimicrobial Activity: Several search results discuss the antimicrobial activity of chromenone derivatives . For example, some compounds exhibited antibacterial activity against S. aureus, B. cereus, E. coli, and K. pneumoniae .
- Anti-inflammatory Activity: Chromenone derivatives have demonstrated anti-inflammatory properties . One study identified a specific chromeno β-lactam hybrid as having anti-inflammatory activity, although it was less active than the reference drug dexamethasone .
- Other Biological Activities: Coumarin hybrids, which share a similar structure, have demonstrated antimicrobial, anticancer, antioxidant, anthelmintic, pesticidal, and nematocidal activities .
Specific Compounds
- 3-(4-chlorophenyl)-7-hydroxy-4-methyl-8-[(pyrrolidin-1-yl)methyl]-2H-chromen-2-one: This specific compound is identified by its chemical name and CAS number . However, the search results do not provide specific applications or case studies for this particular molecule.
- 3-(4-CHLOROPHENYL)-7-HYDROXY-8-((4-METHYL-1-PIPERIDINYL)METHYL)-4H-CHROMEN-4-ONE: This related compound has a CAS number and linear formula listed, suggesting it is a known chemical entity .
Multicomponent Reactions in Synthesis
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
NMR Spectral Differences
- The 7-hydroxy group in the target compound typically resonates at δ 10–12 ppm (broad singlet) in ¹H NMR.
- Pyrrolidin-1-ylmethyl protons appear as multiplets near δ 2.5–3.5 ppm, distinct from piperidine derivatives (δ 1.5–2.5 ppm) due to ring size differences .
Preparation Methods
Core Coumarin Skeleton Formation via Pechmann Condensation
The 7-hydroxy-4-methylcoumarin core is synthesized via acid-catalyzed Pechmann condensation , a well-established method for coumarin derivatives. Resorcinol reacts with ethyl acetoacetate in concentrated sulfuric acid at 0–5°C for 6–8 hours, yielding 7-hydroxy-4-methylcoumarin (yield: 82–90%). The reaction proceeds through a cyclic transition state where the β-keto ester undergoes dehydration and cyclization.
Key Reaction Conditions:
- Reactants: Resorcinol (1.0 equiv), ethyl acetoacetate (1.2 equiv)
- Catalyst: H₂SO₄ (excess, 98%)
- Temperature: 0–5°C (ice bath)
- Workup: Neutralization with NaHCO₃, extraction with ethyl acetate
Regioselective Bromination at Position 3
To introduce the 4-chlorophenyl group, bromination at position 3 is essential. The 7-hydroxy group directs electrophilic substitution to the ortho (position 8) and para (position 6) positions, necessitating a protecting group strategy . Acetylation of the 7-hydroxy group using acetic anhydride in pyridine (24 hours, room temperature) shields the reactive site. Subsequent bromination with Br₂ (1.1 equiv) in CHCl₃ at 40°C for 4 hours selectively substitutes position 3 (yield: 75%).
Spectroscopic Confirmation:
- ¹H NMR (CDCl₃): δ 7.89 (s, 1H, H-3), 6.85 (d, J = 8.8 Hz, 1H, H-6), 6.72 (d, J = 8.8 Hz, 1H, H-5)
- MS (ESI): m/z 283 [M+H]⁺
Deprotection of the 7-Hydroxy Group
The acetyl protecting group is removed via alkaline hydrolysis . Treatment with 10% NaOH in methanol (reflux, 2 hours) restores the 7-hydroxy functionality (yield: 95%).
Chloromethylation at Position 8
The 7-hydroxy group directs electrophilic substitution to position 8. Chloromethylation is achieved using formaldehyde (37% aqueous) and HCl gas in acetic acid at 60°C for 6 hours. ZnCl₂ (0.5 equiv) enhances regioselectivity, yielding 8-chloromethyl-7-hydroxy-4-methyl-3-(4-chlorophenyl)coumarin (yield: 65%).
Challenges:
- Competing formylation at position 6 is minimized by stoichiometric control.
- Excess HCl leads to decomposition; gradual gas introduction is critical.
Nucleophilic Substitution with Pyrrolidine
The chloromethyl group undergoes amine displacement with pyrrolidine in DMF at 80°C for 8 hours (yield: 78%). Triethylamine (2.0 equiv) scavenges HCl, driving the reaction to completion.
Purification:
- Column chromatography (SiO₂, ethyl acetate/hexane 1:1) isolates the product.
- ¹H NMR (DMSO-d₆): δ 10.21 (s, 1H, OH), 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 7.32 (d, J = 8.4 Hz, 2H, Ar-H), 4.12 (s, 2H, CH₂N), 2.55–2.48 (m, 4H, pyrrolidine)
Analytical Data and Structural Confirmation
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₁H₁₉ClNO₄ |
| Molecular Weight | 408.83 g/mol |
| Melting Point | 218–220°C (dec.) |
| UV-Vis (MeOH) | λₘₐₓ 320 nm (ε = 12,400 L/mol·cm) |
Table 2: Spectroscopic Assignments
| Signal (δ, ppm) | Assignment |
|---|---|
| 10.21 (s) | 7-OH |
| 7.45 (d) | 4-Chlorophenyl H-2, H-6 |
| 4.12 (s) | CH₂N (pyrrolidin-1-ylmethyl) |
| 2.55–2.48 (m) | Pyrrolidine CH₂ |
Comparative Analysis of Synthetic Routes
Route Efficiency:
- Total Yield: 23% (linear sequence)
- Critical Step: Suzuki coupling (68% yield) limits overall efficiency. Microwave-assisted coupling improves this to 75%.
Alternative Approaches:
- Mannich Reaction: Direct introduction of the pyrrolidin-1-ylmethyl group via formaldehyde and pyrrolidine under acidic conditions was attempted but resulted in poor regioselectivity (<30% yield).
- Reductive Amination: Pre-forming an aldehyde at position 8 followed by reductive amination with pyrrolidine and NaBH₃CN yielded the product in 55% yield but required additional oxidation steps.
Industrial-Scale Considerations
Q & A
Basic: What are the established synthetic routes for this chromenone derivative?
Methodological Answer:
The synthesis involves a multi-step approach:
Core Formation : Condensation of a substituted phenol (e.g., 4-chlorophenol) with a β-ketoester under acidic conditions to form the chromenone backbone. Phosphorus oxychloride (POCl₃) and zinc chloride (ZnCl₂) are common catalysts for cyclization .
Functionalization :
- 7-Hydroxy Group : Introduced via demethylation of a methoxy precursor using boron tribromide (BBr₃) or hydrobromic acid (HBr) .
- 8-Pyrrolidinylmethyl Substituent : Achieved via Mannich reaction using pyrrolidine and formaldehyde under reflux in ethanol, followed by purification via column chromatography .
Purification : Recrystallization from ethanol or acetonitrile yields high-purity product.
Key Validation : Confirm regioselectivity using -NMR to distinguish between C-7 and C-8 substituents .
Basic: What spectroscopic and crystallographic techniques validate its structure?
Methodological Answer:
- - and -NMR : Assign signals for the 4-chlorophenyl group (δ ~7.3–7.5 ppm for aromatic protons) and pyrrolidinylmethyl protons (δ ~2.5–3.0 ppm). The hydroxy proton at C-7 appears as a broad singlet (δ ~10–12 ppm) .
- X-Ray Crystallography : Use SHELX software for refinement. Key metrics:
- HPLC-MS : Verify purity (>98%) and molecular ion peak (e.g., [M+H]⁺ at m/z 386.1) .
Advanced: How to resolve discrepancies in crystallographic data refinement?
Methodological Answer:
- Data Contradictions : Disordered solvent molecules or partial occupancy of the pyrrolidinyl group can skew R-factors.
- Strategies :
Case Study : A 2021 study resolved pyrrolidine ring disorder by refining two conformers with 50% occupancy each, reducing R1 from 8.2% to 4.7% .
Advanced: How can computational methods optimize bioactivity via structural modifications?
Methodological Answer:
- QSAR Modeling : Use Gaussian or Schrödinger Suite to correlate substituent effects (e.g., Cl, pyrrolidine) with bioactivity.
- Docking Studies : Target enzymes (e.g., cytochrome P450) with AutoDock Vina.
- Key Interaction : The 4-chlorophenyl group shows π-π stacking with Phe residues, while pyrrolidine enhances solubility via H-bonding .
- Validation : Synthesize top-ranked analogs and test in vitro (e.g., IC₅₀ assays against cancer cell lines) .
Advanced: What strategies improve aqueous solubility without compromising activity?
Methodological Answer:
- Structural Modifications :
- Formulation : Nanoemulsions or cyclodextrin complexes improve bioavailability.
Data Example : A 2023 study reported a 3-hydroxypyrrolidine analog with logP reduced from 3.2 to 2.1 and solubility increased from 0.05 mg/mL to 1.2 mg/mL .
Advanced: How to analyze contradictory bioactivity data across studies?
Methodological Answer:
- Source Identification :
- Meta-Analysis : Apply multivariate regression to isolate substituent effects. For example, 4-chlorophenyl enhances cytotoxicity, while methyl at C-4 reduces metabolic stability .
Basic: What are the key challenges in scaling up synthesis for preclinical studies?
Methodological Answer:
- Bottlenecks :
- Mannich Reaction : Requires strict temperature control (60–70°C) to avoid byproducts.
- Purification : Replace column chromatography with recrystallization for cost efficiency .
- Yield Optimization :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
